2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile group and a phenyl ring substituted with a 3,3-dimethylbut-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine or diisopropylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce triple bonds to double or single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethylbut-1-yn-1-yl)benzene
- 2,5-Bis(3,3-dimethylbut-1-yn-1-yl)phenyl
- 3,5-Di(1-pentyn-1-yl)phenyl
Uniqueness
2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile is unique due to its specific substitution pattern and the presence of both a benzonitrile group and a phenyl ring with a 3,3-dimethylbut-1-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
823227-34-5 |
---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[2-[2-(3,3-dimethylbut-1-ynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H17N/c1-21(2,3)15-14-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)16-22/h4-11H,1-3H3 |
InChI Key |
RBHONRUQGQPNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=CC=CC=C1C#CC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.